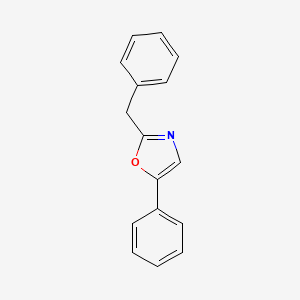

2-Benzyl-5-phenyloxazole

Description

Significance of the Oxazole (B20620) Heterocyclic Core in Contemporary Organic Synthesis

The oxazole nucleus, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in modern organic synthesis and medicinal chemistry. tandfonline.comsemanticscholar.org Its derivatives are integral components of numerous natural products, pharmaceuticals, and fluorescent materials. organic-chemistry.orgnih.gov The inherent aromaticity of the oxazole ring, although less pronounced than that of its sulfur-containing analog, thiazole, imparts a unique reactivity profile that has been exploited in a myriad of synthetic transformations. tandfonline.com The oxazole moiety's ability to engage in various non-covalent interactions allows molecules containing this core to bind effectively to biological targets such as enzymes and receptors, making it a valuable component in drug design. tandfonline.comsemanticscholar.org

Contextualization of 2-Benzyl-5-phenyloxazole within Aromatic Heterocycle Chemistry

2-Benzyl-5-phenyloxazole belongs to the class of 2,5-disubstituted oxazoles. This substitution pattern is of particular interest as it allows for the introduction of diverse functionalities at two key positions of the heterocyclic core, thereby modulating the electronic and steric properties of the molecule. The presence of a benzyl (B1604629) group at the 2-position and a phenyl group at the 5-position creates a molecule with significant aromatic character.

From a reactivity standpoint, the oxazole ring exhibits distinct behavior. Electrophilic substitution reactions tend to occur at the C5 position, especially when an electron-donating group is present. semanticscholar.org Conversely, nucleophilic substitution is rare but can be facilitated at the C2 position if a suitable leaving group is present. semanticscholar.org The oxazole ring can also participate as a diene in Diels-Alder reactions, a property that is influenced by the nature of its substituents. tandfonline.com The specific arrangement of the benzyl and phenyl groups in 2-Benzyl-5-phenyloxazole influences its reactivity and potential applications, setting it apart from other substituted oxazoles and aromatic heterocycles.

Scope and Research Focus of the Academic Review

The academic interest in 2-Benzyl-5-phenyloxazole and related 2,5-disubstituted oxazoles is primarily centered on the development of efficient synthetic methodologies and the exploration of their potential as building blocks for more complex molecular architectures. Research efforts have been directed towards various synthetic strategies, including classic condensation reactions and modern metal-catalyzed cross-coupling methods. ijpsonline.comasianpubs.org This review will focus on the chemical synthesis and fundamental reactivity of 2-Benzyl-5-phenyloxazole, providing a detailed overview of the research findings in this specific area of organic chemistry.

Physicochemical Properties of 2-Benzyl-5-phenyloxazole

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | |

| Molecular Weight | 235.28 g/mol | |

| Melting Point | 71-72 °C | rsc.org |

| Appearance | Colorless solid | rsc.org |

Detailed Research Findings on the Synthesis of 2-Benzyl-5-phenyloxazole

The synthesis of 2,5-disubstituted oxazoles, including 2-Benzyl-5-phenyloxazole, has been a subject of extensive research, leading to the development of several synthetic protocols.

One notable method for the synthesis of 2-Benzyl-5-phenyloxazole involves a metal-free C-O bond cleavage strategy. In a reported procedure, the reaction yielded the target compound as a colorless solid. rsc.org

| Reaction/Method | Reagents & Conditions | Yield | Reference |

| Metal-free C-O bond cleavage | EtOAc/Petroleum ether 1:10 | 70% | rsc.org |

Classic methods such as the Robinson-Gabriel synthesis are also widely employed for the preparation of 2,5-diaryloxazoles. This method involves the cyclodehydration of 2-acylamino ketones. ijpsonline.comwikipedia.org While traditional dehydrating agents like sulfuric acid or phosphorus pentachloride can lead to lower yields, the use of polyphosphoric acid has been shown to improve the yield to 50-60%. ijpsonline.com

The Fischer oxazole synthesis , another historical method, utilizes the reaction of cyanohydrins with aromatic aldehydes in the presence of anhydrous hydrochloric acid to furnish 2,5-disubstituted oxazoles. ijpsonline.com

More contemporary approaches include the Van Leusen oxazole synthesis , which provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org This methodology can be adapted for the synthesis of 2,5-disubstituted derivatives.

Furthermore, various metal-catalyzed reactions have been developed for the efficient synthesis of this class of compounds. These include copper-catalyzed, rsc.org palladium-catalyzed, asianpubs.org and gold-catalyzed organic-chemistry.org transformations, which often offer mild reaction conditions and broad substrate scope. An iodine-catalyzed tandem oxidative cyclization has also been reported as a simple and efficient metal-free approach. organic-chemistry.org

Properties

IUPAC Name |

2-benzyl-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-16-17-12-15(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFRCEFTPOOWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Benzyl 5 Phenyloxazole and Its Structural Analogues

Classical and Established Synthetic Approaches to Oxazoles

Traditional methods for the synthesis of oxazoles have been the bedrock of heterocyclic chemistry for over a century. These reactions, primarily based on condensation and cycloaddition principles, offer reliable and versatile routes to the oxazole (B20620) ring system.

Condensation Reactions for Oxazole Ring Formation

Condensation reactions are among the most fundamental and widely employed methods for the synthesis of oxazoles. These reactions typically involve the formation of the oxazole ring through the intramolecular cyclization and dehydration of a suitable acyclic precursor.

Erlenmeyer-Plochl Azlactone Synthesis and Variants

The Erlenmeyer-Plochl azlactone synthesis, first described in the late 19th century, is a cornerstone of oxazole synthesis. wikipedia.orgalchetron.com The reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgyoutube.com The initial step is the formation of an oxazolone (B7731731) (azlactone) intermediate. This intermediate then undergoes a Perkin-type condensation with the carbonyl compound to yield a 4-alkylidene or 4-arylidene-5(4H)-oxazolone. modernscientificpress.com Subsequent reduction and hydrolysis of this intermediate can lead to amino acids, but for the synthesis of 2,5-disubstituted oxazoles, the azlactone itself is a key precursor. wikipedia.org

The mechanism of the Erlenmeyer-Plochl synthesis involves the cyclization of the N-acylglycine in the presence of acetic anhydride to form the 2-substituted-5(4H)-oxazolone. This oxazolone possesses acidic protons at the C4 position, which can be deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone. The resulting aldol-type adduct undergoes elimination of water to afford the unsaturated azlactone.

Several variations of the classical Erlenmeyer-Plochl synthesis have been developed to improve yields, broaden the substrate scope, and simplify the reaction conditions. These include the use of different condensing agents and catalysts. For instance, the reaction can be promoted by catalysts such as iodine, H3PW12O40, Sm, and RuCl3. sci-hub.se Microwave irradiation and ultrasound have also been employed to accelerate the reaction. sci-hub.se

| Variant | Reagents and Conditions | Key Features | Reference(s) |

| Classical Erlenmeyer-Plochl | N-acylglycine, aldehyde/ketone, acetic anhydride, sodium acetate, heat | Well-established, versatile for aromatic aldehydes. | wikipedia.orgyoutube.com |

| Catalytic Variants | Use of catalysts like I2, H3PW12O40, Sm, RuCl3 | Milder conditions, potentially higher yields. | sci-hub.se |

| Microwave-Assisted | Microwave irradiation of reagents | Reduced reaction times, often improved yields. | sci-hub.se |

| Ultrasound-Promoted | Ultrasound irradiation with reagents supported on nanoparticles (e.g., Fe2O3) | Enhanced reaction rates and yields. | sci-hub.se |

Cyclodehydration-Condensation Protocols

Another significant class of condensation reactions for oxazole synthesis involves the cyclodehydration of α-acylamino ketones, a method famously known as the Robinson-Gabriel synthesis. wikipedia.orgsynarchive.com This reaction provides a direct route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. thieme-connect.com The starting α-acylamino ketones can be prepared through various methods, including the Dakin-West reaction. wikipedia.org

The Robinson-Gabriel synthesis is typically carried out using strong dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3). thieme-connect.compharmaguideline.com The mechanism involves the protonation of the carbonyl oxygen of the amide, followed by nucleophilic attack from the enol form of the ketone to form a cyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the oxazole ring.

Modern modifications of the Robinson-Gabriel synthesis have focused on developing milder reaction conditions to improve functional group tolerance. For example, the use of the Burgess reagent under microwave conditions has been shown to be an effective method for the cyclodehydration of 2-acylamino carbonyl compounds. thieme-connect.com This approach avoids the harsh acidic conditions of the classical method and simplifies the purification process by eliminating byproducts like triphenylphosphine (B44618) oxide that are common in other mild dehydration protocols. thieme-connect.com

| Method | Starting Materials | Dehydrating Agent/Catalyst | Key Features | Reference(s) |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | H2SO4, PPA, P2O5, SOCl2, POCl3 | Direct route to 2,5-disubstituted oxazoles; often requires harsh conditions. | wikipedia.orgsynarchive.comthieme-connect.com |

| Burgess Reagent Method | 2-Acylamino carbonyl compound | Burgess Reagent, Microwave | Mild conditions, rapid reaction, clean conversion. | thieme-connect.com |

| Solid-Phase Synthesis | Solid-supported α-acylamino ketone | Trifluoroacetic anhydride | Allows for high-throughput synthesis and purification. | idexlab.com |

| Friedel-Crafts/Robinson-Gabriel | Oxazolone template, aromatic nucleophile | AlCl3, Trifluoromethanesulfonic acid | One-pot synthesis of 2,4,5-trisubstituted oxazoles. | wikipedia.org |

Cycloaddition Reactions in Oxazole Assembly

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the oxazole ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, which can then be converted to the aromatic oxazole.

The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized for the synthesis of substituted pyridines and furans from oxazoles, where the oxazole acts as the diene. pharmaguideline.comthieme-connect.com However, for the direct formation of the oxazole ring, [3+2] cycloaddition reactions are more common. researchgate.net In these reactions, a three-atom component reacts with a two-atom component to form the five-membered oxazole ring. A notable example is the reaction of nitrile ylides with carbonyl compounds.

More recently, transition metal-catalyzed [3+2] cycloaddition reactions have emerged as a highly efficient method for the synthesis of 2,5-disubstituted oxazoles. For instance, a cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes proceeds through a [3+2] cycloaddition under mild conditions. rsc.org Similarly, rhodium(II) acetate can catalyze the cycloaddition of α-diazoketones with nitriles to afford oxazoles. proquest.com These methods offer a high degree of control over the regioselectivity of the reaction.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| [4+2] Diels-Alder | Oxazole (as diene), dienophile | Thermal or Lewis acid catalysis | Primarily used for synthesis of pyridines and furans from oxazoles. | pharmaguideline.comthieme-connect.comacs.org |

| [3+2] Cycloaddition | Nitrile ylide, carbonyl compound | Photochemical or thermal generation of ylide | Convergent synthesis of the oxazole ring. | |

| Cobalt-catalyzed [3+2] | N-pivaloyloxyamide, alkyne | Co(III) catalyst | Mild conditions, broad substrate scope. | rsc.org |

| Rhodium-catalyzed [3+2] | α-Diazoketone, nitrile | Rhodium(II) acetate | Efficient synthesis of substituted oxazoles. | proquest.com |

| Lanthanide-catalyzed [3+2] | Quinones, vinyl azides | La(OTf)3 | Synthesis of benzo[d]oxazoles. | acs.org |

Modern Catalytic and Environmentally Conscious Synthetic Innovations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. In the context of oxazole synthesis, this has led to the emergence of transition metal-catalyzed reactions that often proceed with high atom economy and under milder conditions than classical methods.

Transition Metal-Catalyzed Oxazole Synthesis

Transition metals such as palladium, copper, and rhodium have proven to be exceptionally versatile catalysts for the synthesis of oxazoles. These catalysts can facilitate a variety of transformations, including cross-coupling reactions, C-H activation, and oxidative cyclizations.

Palladium-catalyzed reactions have been developed for the direct arylation of oxazoles at both the C2 and C5 positions, allowing for the late-stage functionalization of the oxazole core. organic-chemistry.org Furthermore, a one-pot synthesis of oxazole derivatives from simple amides and ketones has been achieved via a palladium(II)-catalyzed sp2 C-H activation pathway. acs.org This method involves sequential C-N and C-O bond formations. organic-chemistry.org

Copper catalysis has also been extensively explored for oxazole synthesis. Copper-catalyzed tandem oxidative cyclization reactions provide a facile route to polysubstituted oxazoles from readily available starting materials. acs.org An efficient copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed, offering a highly atom-economical approach. organic-chemistry.org Copper catalysts can also mediate the synthesis of 2,5-disubstituted oxazoles from α-amino acids and arylacetylenes. organic-chemistry.org

Rhodium catalysts are particularly effective in reactions involving carbenoid intermediates. Dirhodium tetraacetate and dirhodium tetrakis(heptafluorobutyramide) have been used to catalyze the reaction of α-diazo-β-keto esters and phosphonates with amides to yield oxazoles. acs.orgnih.govnih.gov Interestingly, the choice of rhodium catalyst can dramatically influence the regioselectivity of the reaction, leading to either oxazole-4-carboxylates or oxazole-5-carboxylates. acs.orgnih.gov Rhodium catalysis has also been employed in the annulation of triazoles and aldehydes to produce 2,5-diaryloxazoles. rsc.org

| Catalyst | Reactants | Reaction Type | Key Features | Reference(s) |

| Palladium(II) | Amides, Ketones | C-H activation, C-N/C-O bond formation | One-pot synthesis of substituted oxazoles. | acs.orgorganic-chemistry.org |

| Copper(I)/(II) | Amines, Alkynes, O2 | Aerobic oxidative dehydrogenative annulation | High atom economy, uses molecular oxygen as oxidant. | organic-chemistry.org |

| Copper(II) | α-Amino acids, Arylacetylenes | I2/Cu(NO3)2·3H2O-assisted reaction | Synthesis of 2,5-disubstituted oxazoles. | organic-chemistry.org |

| Rhodium(II) | α-Diazo-β-keto esters, Amides | Carbene N-H insertion, cyclodehydration | Catalyst-controlled regioselectivity. | acs.orgnih.govnih.gov |

| Rhodium(II) | Triazoles, Aldehydes | Annulation | Efficient synthesis of 2,5-diaryloxazoles. | rsc.org |

| Cobalt(III) | N-pivaloyloxyamides, Alkynes | [3+2] Cycloaddition | Mild conditions, broad scope. | rsc.org |

| Ruthenium(II)/Copper | Benzene (B151609) carboxylic acids, Phenylacetylenes | Cyclization | Synthesis of 2,5-disubstituted oxazoles. | acs.orgnih.gov |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions and improving yields. nih.gov In the context of oxazole synthesis, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.netrasayanjournal.co.in For example, the synthesis of 2-phenyl-5(4H)-oxazolones from aldehydes or ketones and hippuric acid can be achieved in a fraction of the time under microwave irradiation. biointerfaceresearch.comsphinxsai.com

The application of microwave energy allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner product formation. researchgate.netrasayanjournal.co.in This technique has been successfully employed in various oxazole syntheses, including the preparation of 2,5-disubstituted-1,3,4-oxadiazoles and 2,4,5-triarylimidazoles. researchgate.netrasayanjournal.co.in The efficiency of MAOS makes it an attractive method for the rapid generation of libraries of oxazole derivatives for screening purposes. nih.gov For instance, a one-pot, two-step microwave-assisted synthesis of disubstituted 1,2,4-oxadiazoles has been reported to be high-yielding and characterized by short reaction times. rsc.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 2-phenyl-5(4H)-oxazolones | Hours | Minutes | Significant | biointerfaceresearch.comsphinxsai.com |

| Synthesis of Benzimidazoles | 60 min | 5 min | From 61.4% to 99.9% | mdpi.com |

| Hydrolysis of Benzyl (B1604629) Chloride | 35 min | 3 min | N/A | rasayanjournal.co.in |

Solvent-Free and Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. uniroma1.itwalisongo.ac.id In oxazole synthesis, several green approaches have been developed. One significant strategy is the use of solvent-free reaction conditions, often coupled with microwave irradiation. biointerfaceresearch.comkthmcollege.ac.in This eliminates the need for potentially hazardous organic solvents, which account for a significant portion of the waste generated in chemical reactions. uniroma1.it

The use of water as a solvent is another key aspect of green chemistry, as it is non-toxic and environmentally benign. kthmcollege.ac.in Additionally, the development of catalyst-free methods or the use of reusable catalysts contributes to the greenness of a synthetic route. kthmcollege.ac.in For example, a solvent and catalyst-free method has been reported for the synthesis of substituted oxazoles using polyethylene (B3416737) glycol as a recoverable non-ionic liquid. kthmcollege.ac.in These green synthetic approaches not only reduce the environmental footprint but can also lead to increased reaction efficiency and higher product yields. ijpsonline.com

Table 5: Green Chemistry Approaches in Oxazole Synthesis

| Green Principle | Application in Oxazole Synthesis | Example | Reference |

|---|---|---|---|

| Waste Prevention | Reducing the use of toxic reagents and solvents. | Catalyst-free and solvent-free reactions. | uniroma1.itkthmcollege.ac.in |

| Safer Solvents | Using environmentally benign solvents like water. | Reactions carried out in aqueous media. | kthmcollege.ac.in |

| Energy Efficiency | Reducing reaction times and energy consumption. | Microwave-assisted synthesis. | rasayanjournal.co.in |

Precursor Chemistry and Functional Group Interconversions Leading to Oxazole Scaffolds

Synthesis of 5(4H)-Oxazolone Intermediates

5(4H)-Oxazolones, also known as azlactones, are important intermediates in the synthesis of various organic compounds, including oxazoles. nih.govrsc.orgresearchgate.net The most common method for their preparation is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent like acetic anhydride and a base like sodium acetate. nih.govresearchgate.netnih.gov

This reaction leads to the formation of 4-substituted-2-phenyloxazol-5(4H)-ones. nih.gov These oxazolone intermediates are versatile building blocks due to their multiple reactive sites, allowing for a variety of chemical modifications. nih.govrsc.org They can undergo nucleophilic attack at the C5 position, making them excellent substrates for the synthesis of other compounds. nih.gov The Erlenmeyer-Plöchl reaction can be performed under various conditions, including microwave irradiation, which can enhance the reaction rate and yield. biointerfaceresearch.com The synthesis of these intermediates is a crucial first step in many routes leading to more complex oxazole derivatives. nih.govrsc.orgresearchgate.net

Table 6: Synthesis of 5(4H)-Oxazolone Intermediates via Erlenmeyer-Plöchl Reaction

| N-Acylglycine | Carbonyl Compound | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hippuric acid | Substituted aldehyde | Acetic anhydride, Sodium acetate | 4-Substituted-2-phenyloxazol-5(4H)-one | up to 94 | nih.gov |

| Hippuric acid | Aldehyde/Ketone | Acetic anhydride, Palladium(II) acetate, Microwave, Solvent-free | 2-Phenyl-5(4H)-oxazolones | N/A | biointerfaceresearch.com |

Conversion Pathways from Oxazolones to Fully Aromatic Oxazoles

While oxazolones, particularly 5(4H)-oxazolones, are readily synthesized, they represent a non-aromatic heterocyclic system. The conversion of these intermediates into fully aromatic oxazoles is a key transformation for accessing compounds like 2-benzyl-5-phenyloxazole. A significant pathway for this conversion is a one-pot reaction combining a Friedel-Crafts acylation with a subsequent Robinson-Gabriel cyclodehydration. acs.orgidexlab.comproquest.com

This one-pot synthesis utilizes an oxazol-5-one as a template to generate a 2,4,5-trisubstituted aromatic oxazole. acs.org The process begins with the activation of the oxazolone by a Lewis acid, which facilitates a Friedel-Crafts reaction with an aromatic substrate. This initial step involves the opening of the oxazolone ring to form a crucial intermediate: a 2-acylamino ketone. acs.orgproquest.com This intermediate is the classic precursor for the Robinson-Gabriel synthesis. acs.org

Following the formation of the 2-acylamino ketone, a powerful dehydrating agent is introduced to induce the final cyclization and aromatization. This cyclodehydration step forges the stable, fully aromatic oxazole ring. acs.org

A study by Keni and Tepe outlines a successful protocol for this one-pot reaction. acs.org Aluminum chloride (AlCl₃) was identified as the most effective Lewis acid for the initial Friedel-Crafts step, while trifluoromethanesulfonic acid (TfOH) proved to be the superior dehydrating agent for the subsequent Robinson-Gabriel cyclization. acs.org The general procedure involves adding the oxazol-5-one to a suspension of aluminum chloride in a suitable aromatic solvent (e.g., benzene or toluene), followed by the addition of trifluoromethanesulfonic acid to complete the conversion to the aromatic oxazole. acs.org

Table 1: Reagents and Their Roles in the One-Pot Conversion of Oxazolones to Oxazoles

| Reagent | Role in Synthesis |

|---|---|

| Oxazol-5-one | The initial heterocyclic template and acylating agent precursor. |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst for the Friedel-Crafts acylation step, facilitating the ring-opening of the oxazolone to form the 2-acylamino ketone intermediate. acs.org |

| Aromatic Substrate (e.g., Benzene) | Acts as the nucleophile in the Friedel-Crafts reaction, attacking the oxazolone and becoming the C5-substituent of the final oxazole. acs.org |

This interactive table summarizes the key components and their functions in the one-pot synthesis.

This combined Friedel-Crafts/Robinson-Gabriel pathway provides a direct route from easily accessible oxazolone intermediates to highly substituted, fully aromatic oxazoles.

Derivatization of Oxazolones as Key Synthetic Building Blocks

Oxazolones, particularly 4-arylidene-2-phenyl-5(4H)-oxazolones, are highly versatile synthetic building blocks. researchgate.net Their utility stems from two main features: the ease with which diverse substituents can be incorporated into their structure during their initial synthesis, and the reactivity of the resulting heterocyclic ring, which allows for further chemical transformations.

The most common synthesis of these compounds, the Erlenmeyer-Plöchl reaction, involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of acetic anhydride. researchgate.netresearchgate.netcore.ac.uk By systematically varying the aldehyde component, a wide array of structural analogues can be produced. This modularity allows for the introduction of different aryl or alkyl groups at the C4 position of the oxazolone ring, providing a straightforward method to generate a library of derivatives. researchgate.netturkjps.org

Table 2: Examples of Oxazolone Derivatization via Aldehyde Selection

| Aldehyde Reactant | Resulting 4-Substituent on Oxazolone Ring |

|---|---|

| Benzaldehyde | Benzylidene |

| 3-Methoxybenzaldehyde | 3-Methoxybenzylidene |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene |

This interactive table illustrates how the choice of aldehyde in the Erlenmeyer synthesis directly influences the substitution pattern of the resulting oxazolone, showcasing its role as a tunable synthetic platform. researchgate.netresearchgate.net

Once synthesized, these oxazolone derivatives serve as key intermediates for constructing more complex molecules. Their chemical reactivity enables their conversion into various other compound classes. For instance, the one-pot Friedel-Crafts/Robinson-Gabriel synthesis described previously is a prime example of using an oxazolone as a building block for a different heterocyclic system—the fully aromatic oxazole. acs.org Furthermore, oxazolones can participate in cycloaddition reactions with imines and alkenes to yield imidazolines and pyrrolines, respectively, demonstrating their value in diversity-oriented synthesis. acs.org These transformations underscore the role of oxazolones not just as stable products, but as pivotal intermediates in multi-step synthetic strategies.

Chemical Reactivity, Transformation Mechanisms, and Functionalization of 2 Benzyl 5 Phenyloxazole

Mechanistic Insights into Oxazole (B20620) Ring Reactivity

The reactivity of the oxazole ring is characterized by a pyridine-like nitrogen atom at position 3 and a furan-like oxygen atom at position 1. This configuration results in a π-electron deficient system, making it generally resistant to electrophilic attack unless activating groups are present. The positions on the ring exhibit distinct electronic characteristics, leading to specific patterns of substitution.

The oxazole ring displays clear regioselectivity in substitution reactions. The C2 position is the most electron-deficient, making it the primary site for nucleophilic attack, while the C5 position is the most electron-rich carbon, rendering it the preferred site for electrophilic substitution. wikipedia.orgfirsthope.co.inkomorowski.edu.pl

Electrophilic Aromatic Substitution (EAS): Electrophilic attack preferentially occurs at the C5 position. wikipedia.orgkomorowski.edu.pl This is because the resonance intermediate formed by attack at C5 is more stable. In 2-benzyl-5-phenyloxazole, the phenyl group at C5 acts as an electron-donating group through resonance, further activating this position for electrophilic substitution. Reactions like nitration and halogenation would be expected to yield the 5-substituted product. firsthope.co.in

Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack occurs at the C2 position, which is the most electron-deficient carbon due to its proximity to both heteroatoms. wikipedia.orgpharmaguideline.com This reaction typically requires the presence of a good leaving group at the C2 position. For 2-benzyl-5-phenyloxazole itself, direct nucleophilic substitution is unlikely. However, if the benzyl (B1604629) group were replaced by a halogen, nucleophilic displacement would readily occur at C2. pharmaguideline.comcutm.ac.in Strong bases can also attack the C2 proton, leading to deprotonation. wikipedia.orgcutm.ac.in

Table 1: Regioselectivity of Substitution on the Oxazole Ring

| Reaction Type | Preferred Position | Rationale | Influence of Substituents on 2-Benzyl-5-phenyloxazole |

| Electrophilic Substitution | C5 | Most electron-rich carbon; forms a more stable cationic intermediate. firsthope.co.inkomorowski.edu.pl | The phenyl group at C5 activates this position. |

| Nucleophilic Substitution | C2 | Most electron-deficient carbon, located between two heteroatoms. wikipedia.orgpharmaguideline.com | The benzyl group is not a leaving group, but this position remains the most susceptible to nucleophilic attack if modified. |

| Deprotonation | C2 | The proton at C2 is the most acidic. wikipedia.orgtaylorandfrancis.com | A strong base can abstract the proton at C2, potentially leading to ring-opening. cutm.ac.in |

The nitrogen atom at position 3 of the oxazole ring possesses a lone pair of electrons and behaves as a weak base. wikipedia.orgcutm.ac.in

Protonation: Oxazoles are significantly less basic than imidazoles. The conjugate acid of oxazole has a pKa of approximately 0.8. wikipedia.org Protonation occurs at the nitrogen atom, forming an oxazolium salt. pharmaguideline.com Theoretical studies confirm that the nitrogen is the preferred protonation center over the oxygen atom. researchgate.net

Alkylation: The nitrogen atom is also the site of N-alkylation. Reaction with alkylating agents, such as alkyl halides, results in the formation of quaternary N-alkyloxazolium salts. pharmaguideline.comtandfonline.com This reaction is a common method for modifying the electronic properties of the oxazole ring.

Hydrolysis and Ring-Opening Reaction Kinetics and Thermodynamics

Oxazole rings can undergo cleavage under strong acidic or basic conditions. firsthope.co.in The stability of the ring is a critical factor in these transformations.

While 2-benzyl-5-phenyloxazole is an oxazole, the related class of compounds known as oxazolones (or azlactones) are key intermediates in syntheses and their hydrolysis is well-studied. Oxazolones feature a carbonyl group, typically at the C5 position, which makes them highly susceptible to hydrolysis. The base-catalyzed hydrolysis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-ones provides a mechanistic model. researchgate.net

The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon (C5) of the oxazolone (B7731731) ring. This rate-limiting step leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the endocyclic ester (C-O) bond, causing the ring to open. researchgate.netresearchgate.net This process ultimately yields an α,β-unsaturated α-amino acid derivative. The kinetics of this hydrolysis are sensitive to the substituents on the oxazolone ring, with electron-withdrawing groups on the 2-phenyl ring increasing the rate of hydrolysis. researchgate.net

Table 2: Mechanism of Base-Catalyzed Hydrolysis of an Oxazolone

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the oxazolone. |

| 2 | Tetrahedral Intermediate Formation | A transient, unstable tetrahedral intermediate is formed. |

| 3 | Ring Opening | The intermediate collapses, leading to the cleavage of the C5-O1 bond of the ring. |

| 4 | Protonation | The resulting enolate is protonated by the solvent (water) to give the final product. |

Cyclization, Rearrangement, and Isomerization Chemistry

The synthesis of the oxazole ring often involves cyclization and rearrangement reactions of precursor molecules.

The formation of substituted oxazoles like 2-benzyl-5-phenyloxazole frequently relies on intramolecular cyclization reactions where a linear precursor rearranges to form the heterocyclic ring. A classic example is the Robinson-Gabriel synthesis.

In this method, an α-acylamino ketone undergoes cyclization promoted by a dehydrating agent (e.g., sulfuric acid or phosphorus pentachloride). pharmaguideline.comcutm.ac.in The mechanism involves the protonation of the amide carbonyl oxygen, followed by an intramolecular nucleophilic attack from the ketone carbonyl oxygen onto the activated amide carbon. A subsequent dehydration step then yields the aromatic oxazole ring. This process is an intramolecular cyclodehydration that serves as a powerful method for constructing the oxazole core from acyclic precursors.

Another relevant transformation is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.com This reaction proceeds via a base-mediated cycloaddition, where the aldehyde serves as the precursor for the C4 and C5 atoms and their substituents, while TosMIC provides the rest of the ring atoms. mdpi.com

Oxidation Reactions of the Oxazole Nucleus

The oxazole nucleus is an electron-rich heterocycle, making it susceptible to oxidative degradation. While specific studies on the oxidation of 2-benzyl-5-phenyloxazole are not extensively detailed in the available literature, the reactivity can be inferred from the behavior of other 2,5-disubstituted oxazoles. Such compounds are known to react with powerful oxidizing agents, particularly singlet oxygen (¹O₂), often generated photochemically.

The reaction of oxazoles with singlet oxygen typically proceeds via a [4+2] cycloaddition (Diels-Alder type) reaction, where the oxazole acts as the diene. This forms an unstable endoperoxide intermediate, which subsequently undergoes ring cleavage. The fragmentation of this intermediate often leads to the formation of di- and triamides, effectively breaking apart the heterocyclic ring. This reactivity highlights the inherent lability of the oxazole core under specific oxidative conditions, a factor that must be considered in synthetic design and applications where exposure to light and oxygen is possible.

Directed Functionalization and Derivatization Strategies

The structure of 2-benzyl-5-phenyloxazole offers three primary sites for chemical modification: the benzylic methylene (B1212753) bridge, the phenyl substituent at the 5-position, and the core oxazole ring, which can be used to build more complex structures.

The methylene group (-CH₂-) of the benzyl substituent is a key site for functionalization due to its benzylic position. The C-H bonds at this position are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org This enhanced reactivity allows for selective radical substitution reactions.

A primary method for modifying this position is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or UV light. libretexts.orgchemistrysteps.com The reaction proceeds through a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic carbon, forming the resonance-stabilized benzyl radical. chemistrysteps.comyoutube.com This radical then reacts with bromine (generated in low concentrations from NBS) to yield the brominated product, 2-(bromo(phenyl)methyl)-5-phenyloxazole, and a new bromine radical to propagate the chain. youtube.com The resulting benzylic bromide is a versatile intermediate for introducing various nucleophiles.

Table 2: Benzylic Bromination of 2-Benzyl-5-phenyloxazole

| Reagents | Conditions | Product | Reaction Type |

|---|

Direct functionalization of the phenyl ring at the 5-position via electrophilic aromatic substitution is challenging. The oxazole ring generally acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophiles and would direct incoming substituents to the meta-positions.

A more effective and versatile strategy for introducing functionalized phenyl groups at the C-5 position involves building the oxazole ring from precursors that already contain the desired functionality. Modern synthetic methodologies provide powerful tools for this approach. For instance, a general route to 2,5-disubstituted oxazoles involves the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position to create a reactive carbanion. acs.org This carbanion can then be coupled with a variety of electrophiles, including functionalized aryl halides, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to install a substituted phenyl ring at C-5. acs.org This method allows for the synthesis of 2-benzyl-5-(substituted-phenyl)oxazole derivatives with a wide array of functional groups on the C-5 phenyl ring.

The oxazole ring itself can participate in cycloaddition reactions to construct more complex fused or bridged ring systems. Oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful route to synthesizing pyridine (B92270) derivatives.

The cycloaddition of a dienophile across the C-4 and C-5 positions of the oxazole ring forms a bicyclic adduct. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction by extruding the oxygen atom (as part of a small molecule like water or an alcohol), leading to the formation of a substituted pyridine ring. For example, the reaction of a 2-phenyloxazole (B1349099) derivative with a dienophile can ultimately yield a substituted pyridine. While electron-donating groups on the oxazole enhance its reactivity as a diene, electron-withdrawing groups can make it act as a dienophile. For instance, 4-nitro-2-phenyloxazole (B3242379) has been shown to react as a dienophile with dienes like 2,3-dimethylbuta-1,3-diene. rsc.org This dual reactivity allows for the synthesis of a variety of polycyclic and heterocyclic structures built upon the initial 2-benzyl-5-phenyloxazole scaffold.

Table 3: Representative Diels-Alder Reaction of an Oxazole Derivative

| Oxazole Reactant | Dienophile/Diene | Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted Oxazole | Maleimide (Dienophile) | Bicyclic Ether Adduct | Substituted Pyridine | General Reaction |

Advanced Spectroscopic Characterization and Elucidation of 2 Benzyl 5 Phenyloxazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of 2-benzyl-5-phenyloxazole. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 2-benzyl-5-phenyloxazole provides distinct signals corresponding to each unique proton environment in the molecule. The benzylic protons (CH₂) are typically observed as a sharp singlet, shifted downfield due to the influence of the adjacent aromatic oxazole (B20620) system. Protons on the two phenyl rings and the C-4 proton of the oxazole ring resonate in the aromatic region of the spectrum. The chemical shifts for aromatic protons can be complex due to overlapping signals, but their integration values and coupling patterns are key to their assignment. hw.ac.uk Benzylic protons typically appear in the 2.2-3.0 ppm range, but their direct attachment to the electron-deficient oxazole ring causes a further downfield shift. orgchemboulder.comoregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Benzyl-5-phenyloxazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic CH₂ | ~ 4.1 - 4.3 | Singlet (s) |

| Aromatic Protons (Benzyl & Phenyl rings) | ~ 7.2 - 7.8 | Multiplet (m) |

| Oxazole H-4 | ~ 7.1 - 7.3 | Singlet (s) |

Carbon (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the oxazole ring are particularly characteristic, with the C-2 and C-5 carbons, being bonded to heteroatoms and part of the aromatic system, appearing significantly downfield. rug.nl The benzylic CH₂ carbon provides a distinct signal in the aliphatic region, while the carbons of the two phenyl rings resonate in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Benzyl-5-phenyloxazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxazole C-2 | ~ 160 - 162 |

| Oxazole C-5 | ~ 150 - 152 |

| Oxazole C-4 | ~ 123 - 125 |

| Aromatic Carbons (Benzyl & Phenyl rings) | ~ 126 - 138 |

| Benzylic CH₂ | ~ 32 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for confirming the assignments made from one-dimensional spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the benzyl-phenyl ring and the 5-phenyl ring, showing correlations between ortho, meta, and para protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Key correlations would include the benzylic CH₂ protons to their carbon, the oxazole H-4 proton to the C-4 carbon, and the various aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different fragments of the molecule by showing correlations between protons and carbons separated by two or three bonds. For 2-benzyl-5-phenyloxazole, the most informative HMBC correlations would be:

From the benzylic CH₂ protons to the C-2 carbon of the oxazole ring and the ipso-carbon of the benzyl's phenyl ring.

From the oxazole H-4 proton to the C-2 and C-5 carbons of the oxazole ring, as well as to the ipso-carbon of the 5-phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A key NOESY correlation would be observed between the benzylic CH₂ protons and the ortho-protons of the benzyl-phenyl ring, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

IR spectroscopy is used to identify the functional groups and characteristic bonds within the molecule by detecting their vibrational frequencies. The spectrum of 2-benzyl-5-phenyloxazole is characterized by absorptions corresponding to its aromatic rings, the central oxazole heterocycle, and the aliphatic benzyl (B1604629) linker.

Key expected vibrational modes include:

Aromatic C-H Stretching: Found just above 3000 cm⁻¹, characteristic of sp² C-H bonds.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹, corresponding to the sp³ C-H bonds of the benzylic CH₂ group.

C=C and C=N Stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region, arising from the vibrations of the phenyl and oxazole rings. researchgate.net

C-O-C Stretching: A strong band, typically in the 1050-1250 cm⁻¹ region, characteristic of the ether-like linkage within the oxazole ring. rjpbcs.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for 2-Benzyl-5-phenyloxazole

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Ring Stretching | 1500 - 1650 |

| C-O-C Asymmetric Stretch | 1050 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugated π-electron system of 2-benzyl-5-phenyloxazole, which includes the 5-phenyl ring, the oxazole ring, and the benzyl group's phenyl ring, is expected to produce strong absorptions in the ultraviolet region. These absorptions primarily result from π → π* transitions, where electrons are promoted from a π bonding orbital to a π* anti-bonding orbital. The exact wavelength of maximum absorbance (λmax) is sensitive to the solvent environment but is anticipated to fall within the 250-350 nm range, typical for substituted phenyl-heterocyclic systems.

Table 4: Predicted UV-Vis Absorption Data for 2-Benzyl-5-phenyloxazole

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

| ~ 260 - 320 | π → π* | Conjugated Phenyl-Oxazole-Benzyl System |

Absorption and Emission Spectral Analysis for Fluorophore Applications

The study of the absorption and emission spectra of 2-Benzyl-5-phenyloxazole is crucial for evaluating its utility in fluorophore applications. The interaction of the molecule with light provides information on its electronic transitions and the efficiency of its fluorescence.

Detailed research findings on the photophysical properties of 2-Benzyl-5-phenyloxazole are not extensively available in the public domain. However, analysis of related oxazole-based fluorophores, such as 2,5-diphenyloxazole (B146863) (PPO) and 1,4-Bis(5-phenyl-2-oxazolyl) benzene (B151609) (POPOP), reveals characteristic spectral behaviors that can be extrapolated to understand the potential of 2-Benzyl-5-phenyloxazole. These compounds are known for their high fluorescence quantum yields and are used as scintillators.

For a precise understanding, the following photophysical parameters for 2-Benzyl-5-phenyloxazole would need to be experimentally determined:

| Parameter | Value |

| Absorption Maximum (λabs) | Not available |

| Molar Absorptivity (ε) | Not available |

| Emission Maximum (λem) | Not available |

| Quantum Yield (ΦF) | Not available |

| Stokes Shift | Not available |

| Fluorescence Lifetime (τ) | Not available |

This table is a template for the type of data that would be included. The specific values for 2-Benzyl-5-phenyloxazole are not currently available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern upon ionization.

A hypothetical fragmentation pattern could include the following significant ions:

| m/z Value | Proposed Fragment |

| [M]+ | Molecular ion of 2-Benzyl-5-phenyloxazole |

| [M - H] | Loss of a hydrogen atom |

| [M - C7H7] | Loss of the benzyl group |

| [M - C6H5] | Loss of the phenyl group |

| C7H7+ | Tropylium ion (from the benzyl group) |

| C6H5+ | Phenyl cation |

This table represents a theoretical fragmentation pattern. Experimental data is required for confirmation.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. This technique is invaluable for confirming the identity of a synthesized compound.

For 2-Benzyl-5-phenyloxazole (molecular formula: C₁₆H₁₃NO), the exact mass can be calculated and would be experimentally verified using HRMS.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO |

| Calculated Exact Mass | 235.09971 Da |

| Experimentally Determined Mass | Not available |

The calculated exact mass is based on the most abundant isotopes of each element. The experimentally determined mass would be obtained from HRMS analysis.

Computational Chemistry and Theoretical Insights into 2 Benzyl 5 Phenyloxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. asianpubs.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. greeley.org For 2-Benzyl-5-phenyloxazole, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can be employed to determine its most stable three-dimensional structure. niscpr.res.ineurjchem.com This process, known as geometry optimization, finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached. epstem.net The results include precise predictions of bond lengths, bond angles, and dihedral angles. eurjchem.com

These theoretical parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the accuracy of the computational model. niscpr.res.in Generally, calculated bond lengths and angles show good agreement with experimental values. asianpubs.org

| Parameter | Description | Predicted Value |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-C (phenyl): ~1.39 ÅC-O (oxazole): ~1.36 ÅC=N (oxazole): ~1.30 Å |

| Bond Angles | The angle formed between three atoms across at least two bonds. | C-O-C (oxazole): ~105°C-C-N (oxazole): ~115° |

| Dihedral Angles | The angle between two intersecting planes, defining the rotation around a single bond. | Defines the orientation of the benzyl (B1604629) and phenyl rings relative to the oxazole (B20620) core. |

Note: The values presented are representative and would be precisely determined through specific DFT calculations for 2-Benzyl-5-phenyloxazole.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.comnih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's reactivity profile. nih.gov

| Orbital / Parameter | Description | Typical Predicted Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. | 4.0 to 5.0 | A larger gap indicates higher kinetic stability and lower chemical reactivity. eurjchem.com |

Note: These energy values are illustrative. The actual values depend on the specific DFT method and basis set used.

Computational methods can accurately predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netdergipark.org.tr Theoretical chemical shifts are often correlated with experimental data to confirm molecular structures, with regression analysis showing a strong linear relationship between calculated and observed values. dergipark.org.tr

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Phenyl/Benzyl) | 7.0 - 7.5 |

| Methylene (B1212753) (-CH₂-) | ~4.0 - 5.0 | |

| ¹³C | Aromatic (Phenyl/Benzyl) | 120 - 140 |

| Oxazole Ring | 140 - 160 | |

| Methylene (-CH₂-) | ~30 - 40 |

Note: Predicted NMR shifts are relative to a standard (e.g., TMS) and are subject to solvent effects and the level of theory used.

Electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za These calculations help to interpret experimental spectra by assigning specific electronic transitions, such as π → π* transitions within the conjugated system of 2-Benzyl-5-phenyloxazole. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org For a flexible molecule like 2-Benzyl-5-phenyloxazole, which has rotational freedom around the single bonds connecting the benzyl and phenyl rings to the oxazole core, MD simulations are invaluable for exploring its conformational landscape. nih.gov

An MD simulation solves Newton's equations of motion for the atoms in the system, allowing the molecule's trajectory to be mapped over a specific period. This reveals which conformations are most stable, the energy barriers between different rotational states (rotamers), and how the molecule's shape fluctuates in response to its environment (e.g., in a solvent). This information is crucial for understanding how the molecule might adapt its shape to interact with other chemical species.

Computational Analysis of Intermolecular Interactions and Binding Mechanisms

Understanding how a molecule interacts with other entities is key to chemistry. Computational tools can predict and quantify these non-covalent interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In a purely chemical context, docking can be used to predict how 2-Benzyl-5-phenyloxazole might interact with a defined binding site on a host molecule or surface. The process involves sampling a large number of possible conformations and orientations of the ligand within the target site and scoring them based on their steric and electrostatic complementarity. nih.gov This allows for the identification of the most likely binding modes and the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov

| Interaction Type | Potential Site on 2-Benzyl-5-phenyloxazole |

| π-π Stacking | Phenyl and benzyl aromatic rings. |

| Hydrophobic Interactions | Benzyl and phenyl groups. |

| Hydrogen Bond Acceptor | Nitrogen and oxygen atoms in the oxazole ring. |

| C-H···π Interactions | C-H bonds of one ring interacting with the π-system of another aromatic ring. |

Following molecular docking, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to provide a more accurate estimation of the binding free energy (ΔG_bind) of the ligand-target complex. nih.govpeng-lab.org MM/GBSA is an end-point method that calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govresearchgate.net

The calculation typically involves summing the changes in van der Waals and electrostatic energies, as well as the polar and nonpolar solvation energies, upon complex formation. peng-lab.org A more negative ΔG_bind value indicates a stronger and more favorable interaction. This quantitative analysis helps to rank different binding poses or compare the interaction strength of different molecules with the same target site. nih.gov

| Energy Component | Description | Typical Contribution |

| ΔEvdW | van der Waals energy | Favorable (Negative) |

| ΔEelec | Electrostatic energy | Favorable (Negative) |

| ΔGpolar | Polar solvation energy (cost of desolvating polar groups) | Unfavorable (Positive) |

| ΔGnonpolar | Nonpolar solvation energy (from hydrophobic effect) | Favorable (Negative) |

| ΔGbind | Total binding free energy | Sum of all components |

Advanced Applications of 2 Benzyl 5 Phenyloxazole in Materials Science and Chemical Synthesis

Development of Advanced Materials with Tunable Properties

Organic Fluorophores and Scintillation Materials for Ionizing Radiation Detection

The 2,5-diaryloxazole scaffold, to which 2-benzyl-5-phenyloxazole belongs, is a cornerstone in the formulation of organic scintillators. wikipedia.orgacs.org These materials are designed to emit light upon interaction with ionizing radiation, a property essential for detection and measurement in nuclear physics, medical imaging, and security applications.

Organic scintillators typically operate via a multi-stage process. High-energy radiation deposits its energy into a bulk matrix, often a polymer like polystyrene. This energy is then transferred to a primary fluor, or wavelength shifter, which is a fluorescent organic compound present in a small concentration. This fluor de-excites by emitting photons, typically in the ultraviolet or blue region of the spectrum. wikipedia.org

2,5-Diphenyloxazole (B146863) (PPO), a very close structural analog of 2-benzyl-5-phenyloxazole, is one of the most common and efficient primary fluors used in organic scintillators. wikipedia.org Its function is to convert the initial excitation from the matrix into light with high efficiency. The output spectrum of PPO peaks at approximately 385 nm. wikipedia.org This emission can then be detected directly or transferred to a secondary shifter to further shift the light to a longer wavelength that is better matched to the sensitivity of a photomultiplier tube (PMT).

The effectiveness of the 2,5-diaryloxazole structure stems from its rigid, conjugated system, which promotes high fluorescence quantum yields. Research on various 2,5-diaryloxazoles has provided detailed insights into their photophysical properties, which are critical for their function as scintillators.

Table 1: Photophysical Properties of Representative 2,5-Diaryloxazole Scintillators

| Compound Name | Abbreviation | Absorption Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|---|

| 2,5-Diphenyloxazole | PPO | ~343 | ~385 | Primary Wavelength Shifter wikipedia.org |

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene | POPOP | ~365 | ~420 | Secondary Wavelength Shifter |

This table is interactive. Users can sort columns to compare the properties of these related fluorophores.

Detailed studies have explored modifying the basic 2,5-diaryloxazole structure to enhance solubility in polymer matrices and to tune emission wavelengths. For instance, creating polymerizable versions of 2-(1-naphthyl)-5-phenyloxazole allows for the fluor to be covalently attached to the polymer backbone, improving energy transfer and the stability of the scintillating material. nih.gov The benzyl (B1604629) group in 2-benzyl-5-phenyloxazole, compared to the phenyl group in PPO, may slightly alter the molecule's electronic properties and solubility, potentially offering a means to fine-tune the performance of scintillation cocktails.

Components in Non-Linear Optical (NLO) Devices

A comprehensive review of scientific literature did not yield specific information on the application of 2-Benzyl-5-phenyloxazole as a component in Non-Linear Optical (NLO) devices. While certain specialized, functionalized oxazole (B20620) derivatives have been investigated for NLO properties, this is not a generally cited application for the basic 2,5-diaryloxazole scaffold to which 2-benzyl-5-phenyloxazole belongs. mdpi.com

Photosensitive Compositions and Biosensors

The utility of 2,5-disubstituted oxazoles in photosensitive applications is well-documented, primarily owing to their fluorescent properties. Compounds with this core structure are known to exhibit strong luminescence, making them candidates for various optical applications.

Photosensitive Compositions:

Derivatives of 2,5-diaryloxazole are recognized for their significant Stokes shifts (the difference between the absorption and emission maxima), high fluorescence quantum yields, and photostability, which are critical properties for laser dyes and scintillators. For instance, the renowned scintillator POPOP, or 1,4-bis(5-phenyl-2-oxazolyl)benzene, showcases the inherent photophysical advantages of the 5-phenyl-2-oxazolyl moiety. The photophysical properties of such compounds are often solvent-dependent, with a bathochromic (red) shift observed in both absorption and fluorescence spectra as solvent polarity increases, indicative of a π-π* transition.

The introduction of various substituents onto the oxazole ring system allows for the fine-tuning of these optical properties. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the electronic density distribution within the molecule, leading to changes in the excited state dipole moment and enhancing the sensitivity to the solvent environment. This tunability is crucial for designing materials for specific applications like organic light-emitting diodes (OLEDs) and fluorescent probes.

Biosensors:

The fluorescent nature of the 2,5-disubstituted oxazole scaffold also suggests its potential use in the development of biosensors. Fluorescent probes are instrumental in bioimaging and sensing applications. The ability of oxazole derivatives to function as cell staining agents has been explored, with some compounds showing good cell permeability and low toxicity. This opens the door for the development of 2-benzyl-5-phenyloxazole-based probes for visualizing cellular components or detecting specific biological analytes. The design of such biosensors would leverage the changes in fluorescence intensity or wavelength upon binding to a target molecule.

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application |

|---|---|---|---|---|

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) | ~365 | ~420 | ~55 | Scintillator, Laser Dye |

| 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-one | Varies with solvent | Varies with solvent | Large | Potential Fluorescent Dye |

| Generic 2,5-disubstituted aryloxazole | Visible range | Visible to 700 nm | Up to 208 nm | Fluorescent Dye |

Catalytic Roles of Oxazole Derivatives

The oxazole framework, with its nitrogen and oxygen heteroatoms, is a versatile platform for designing ligands for transition metal catalysis and as a potential scaffold for organocatalysts.

The nitrogen atom in the oxazole ring possesses electron-donating properties, making it an effective coordination site for transition metals. Oxazole-containing ligands have been successfully employed in a variety of catalytic transformations.

Key Features of Oxazole-Based Ligands:

Coordination: The nitrogen atom readily forms stable complexes with a range of transition metals, including vanadium, palladium, copper, and rhodium.

Chirality: Chiral oxazole ligands can be synthesized from readily available amino alcohols, allowing for their use in asymmetric catalysis to induce enantioselectivity.

Tunability: The substituents at the 2- and 5-positions of the oxazole ring can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst.

A notable example is the use of oxazole-oxazoline ligands with vanadium catalysts for ethylene polymerization and copolymerization. acs.org In these systems, the steric hindrance imposed by substituents on the oxazole ring was found to influence the catalyst's activity. Furthermore, bidentate and tridentate ligands incorporating the oxazole motif are being explored, inspired by natural compounds that feature these structural units.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have also utilized oxazole-containing molecules. In direct C-H arylation reactions, for instance, the oxazole ring can be selectively functionalized, demonstrating its compatibility with and role in transition metal-catalyzed processes.

| Ligand/Scaffold | Metal | Reaction Type | Key Finding |

|---|---|---|---|

| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Vanadium | Ethylene (co)polymerization | Substituent position on the oxazole ring impacts catalyst performance. acs.org |

| Benzoxazole derivative | Copper, Cobalt, Nickel, Zinc | DNA binding, Antitumor activity | Ligand coordinates with metal ions, and complexes show enhanced biological activity. |

| Oxazole | Palladium/Copper | Direct C-H Arylation | Efficient functionalization of the oxazole ring at the C2 position. |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in chemical synthesis. While the use of the aromatic oxazole ring as the primary catalytic scaffold is an area still under development, the closely related non-aromatic oxazolidine scaffold has seen significant success, suggesting a promising future for oxazole-based organocatalysts.

Chiral oxazolidines, derived from amino alcohols, have been effectively used as organocatalysts in a range of asymmetric reactions, including Diels-Alder reactions. The rigid structure of the oxazolidine ring, combined with the stereocenters derived from the amino alcohol precursor, allows for effective transfer of chirality to the products.

The potential for 2-benzyl-5-phenyloxazole derivatives to act as organocatalysts could be realized through several design strategies:

Introduction of Catalytic Moieties: Functional groups known to participate in organocatalytic cycles (e.g., amines, thioureas, or Brønsted acids) could be appended to the benzyl or phenyl rings. The oxazole core would serve as a rigid scaffold to orient these catalytic groups.

Lewis Basic Catalysis: The nitrogen atom of the oxazole ring is a Lewis basic site and could potentially activate substrates in a catalytic cycle.

Chiral Scaffolds: The synthesis of chiral derivatives of 2-benzyl-5-phenyloxazole could lead to novel catalysts for asymmetric transformations.

The development of oxazole-based organocatalysts represents an exciting frontier, with the potential to leverage the unique electronic and steric properties of this heterocyclic system to achieve novel reactivity and selectivity.

Future Directions and Emerging Research Paradigms for 2 Benzyl 5 Phenyloxazole

Rational Design and Synthesis of Novel Oxazole (B20620) Architectures

The future of 2-benzyl-5-phenyloxazole research lies heavily in the rational design and synthesis of new analogs with tailored properties. This approach moves beyond serendipitous discovery to a more directed effort in creating molecules with specific functions. By strategically modifying the core structure, researchers aim to enhance biological activity, tune photophysical properties, and create novel materials.

Key strategies in the rational design of new oxazole architectures include:

Substituent Effects: Introducing various functional groups onto the benzyl (B1604629) and phenyl rings can dramatically alter the molecule's electronic and steric properties. For instance, electron-donating or electron-withdrawing groups can modulate the reactivity of the oxazole ring and influence intermolecular interactions.

Bioisosteric Replacement: Replacing the phenyl or benzyl groups with other aromatic or heteroaromatic systems can lead to compounds with improved pharmacological profiles. This strategy is a cornerstone of medicinal chemistry for optimizing lead compounds. researchgate.net

Scaffold Hopping: Utilizing the 2-benzyl-5-phenyloxazole as a starting point, new heterocyclic systems can be designed that maintain the key pharmacophoric features while possessing a different core structure.

Recent studies on other substituted oxazoles have demonstrated the power of this approach. For example, the synthesis of novel 2,4,5-trisubstituted oxazole derivatives has yielded compounds with significant antiproliferative activity. nih.gov Similarly, the design of pyrazol-5-yl-benzamide derivatives containing an oxazole group has led to potent new succinate (B1194679) dehydrogenase inhibitors for agricultural applications. nih.gov These examples underscore the potential for discovering new functionalities by systematically exploring the chemical space around the 2-benzyl-5-phenyloxazole core.

| Design Strategy | Objective | Potential Modification on 2-Benzyl-5-phenyloxazole | Expected Outcome |

|---|---|---|---|

| Substituent Modification | Tune electronic properties and biological interactions | Addition of halogens, methoxy, or nitro groups to the phenyl/benzyl rings | Enhanced biological activity, altered fluorescence |

| Bioisosteric Replacement | Improve pharmacokinetic properties | Replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring | Improved solubility, reduced toxicity |

| Scaffold Hopping | Discover novel intellectual property | Incorporating the oxazole into a larger, fused ring system | Novel compounds with potentially new mechanisms of action |

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of synthetic chemistry with automation and high-throughput experimentation (HTE) is set to revolutionize the exploration of 2-benzyl-5-phenyloxazole derivatives. These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the discovery of new molecules with desired properties. rsc.org

Automated synthesis platforms, such as continuous flow reactors, offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. durham.ac.ukacs.org This technology is particularly well-suited for optimizing reaction conditions and for the on-demand production of compound libraries. A multipurpose mesofluidic flow reactor has been successfully developed for the automated synthesis of 4,5-disubstituted oxazoles, demonstrating the feasibility of this approach for producing gram quantities of material for further investigation. durham.ac.uk

When coupled with HTE, automated synthesis allows for the rapid evaluation of biological activity or material properties. Miniaturized screening formats, using techniques like differential scanning fluorimetry, can quickly identify "hits" from a large library of newly synthesized compounds. rsc.org This integrated approach reduces the time and resources required for the traditional design-synthesis-test cycle, enabling a more efficient exploration of the chemical space surrounding 2-benzyl-5-phenyloxazole.

Exploration of Sustainable and Catalytic Reaction Pathways

A significant thrust in modern organic synthesis is the development of sustainable and environmentally benign reaction pathways. Future research on 2-benzyl-5-phenyloxazole will increasingly focus on "green" chemistry principles, including the use of efficient catalytic systems and the reduction of waste.

Traditional methods for oxazole synthesis often require harsh conditions or stoichiometric reagents. pharmaguideline.com Emerging research, however, highlights the use of novel catalytic systems that operate under milder conditions and offer greater efficiency. Various metal-based catalysts, including those based on cobalt, ruthenium, and copper, have been developed for the synthesis of 2,5-disubstituted oxazoles. acs.orgrsc.orgnih.gov These methods often proceed through different mechanisms, such as [3+2] cycloadditions or cross-coupling reactions, providing versatile routes to the oxazole core. rsc.org

An area of particular interest is the development of metal-free catalytic systems. For example, an iodine-catalyzed tandem oxidative cyclization has been reported for the practical and simple synthesis of 2,5-disubstituted oxazoles from readily available starting materials. acs.org Such methods avoid the cost and potential toxicity associated with heavy metal catalysts, making them highly attractive for large-scale synthesis. The avoidance of expensive ligands and the use of readily available starting materials are key advantages of these modern synthetic protocols. nih.gov

| Catalytic System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Iodine | Tandem Oxidative Cyclization | Metal-free, mild conditions, broad substrate scope | acs.org |

| Ruthenium(II) Porphyrin/Copper | Cyclization | Novel, moderate conditions | acs.orgnih.gov |

| Cobalt(III) | [3+2] Cycloaddition | Mild conditions, broad substrate scope, one-step synthesis of natural products | rsc.org |

| Copper | Dual Oxidation | Ligand-free, use of O2 as oxidant | nih.gov |

Advanced Spectroscopic Probes and Mechanistic Elucidation Tools for Oxazole Chemistry

A deeper understanding of the electronic structure and reactivity of 2-benzyl-5-phenyloxazole is crucial for its rational design and application. Advanced spectroscopic techniques, in concert with mechanistic studies, provide invaluable insights into the fundamental properties of these molecules.

Standard spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and UV-Visible spectroscopy are routinely used to characterize newly synthesized oxazole derivatives. globalresearchonline.netjournalspub.com These techniques confirm the molecular structure and provide initial information about the electronic environment of the molecule. Fluorescence spectroscopy is also particularly relevant for oxazoles, as many derivatives exhibit interesting photophysical properties. globalresearchonline.net

To gain a more profound understanding, researchers are turning to more sophisticated techniques. A comprehensive study of the parent oxazole molecule using X-ray absorption (XAS), X-ray photoelectron (XPS), and Auger-Meitner electron (AES) spectroscopy has provided a detailed picture of its electronic structure. osti.govdtu.dk These gas-phase studies, supported by high-level theoretical calculations, allow for a precise characterization of the molecular orbitals and electronic transitions. Applying such advanced methods to 2-benzyl-5-phenyloxazole and its derivatives will be a key future direction, enabling a detailed correlation between structure and electronic properties, which is essential for designing new materials for electronics and photonics. osti.gov

Synergistic Approaches Combining Computational and Experimental Methodologies for Material Property Prediction and Chemical Reactivity